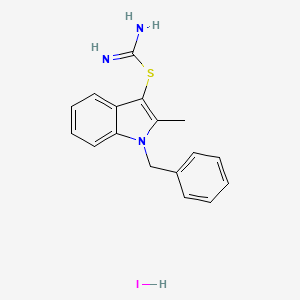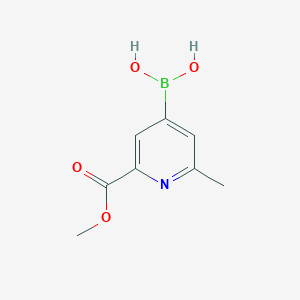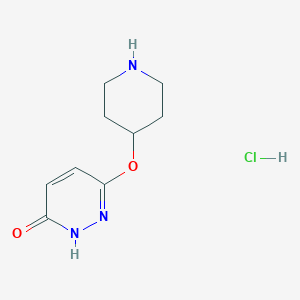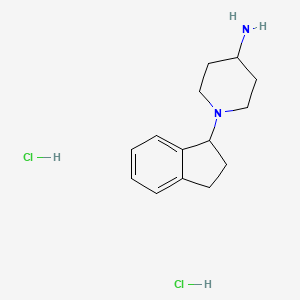
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis of Heterocyclic Indole Derivatives : Research focused on synthesizing new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives demonstrated their potential antimicrobial and anticancer activities. Specifically, some derivatives showed potent efficacy against ovarian cancer xenografts in mice, highlighting the therapeutic potential of such compounds in cancer treatment (El-Sawy et al., 2010).
Anticancer Applications
- Novel Anticancer Agents : A series of N-benzyl aplysinopsin analogs were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some compounds exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their promise as anticancer agents (Penthala et al., 2011).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibitors : Indole derivatives have been studied for their ability to inhibit human carbonic anhydrases, important for various physiological functions. Some synthesized compounds showed high selectivity and potency, indicating potential for therapeutic applications (Eraslan-Elma et al., 2022).
Polymerization Studies
- Controlled Polymerization : Research into the use of dithiocarbamates for the controlled polymerization of methyl acrylate under γ-ray irradiation demonstrated the potential for creating polymers with specific properties, which could have various industrial applications (Zhou et al., 2007).
Antimicrobial Activities
- Synthesis of Quinazolin Derivatives : Studies on 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives showed promising antimicrobial activities against selective gram-positive and gram-negative bacteria, suggesting the potential for developing new antimicrobial agents (Alagarsamy et al., 2015).
Propriétés
IUPAC Name |
(1-benzyl-2-methylindol-3-yl) carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-16(21-17(18)19)14-9-5-6-10-15(14)20(12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H3,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNKOZMTELRCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)

![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)
![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)
![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)
![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)
![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)


![{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473306.png)
![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)